2,2,4-Trimethyloctane
CAS No.: 18932-14-4
Cat. No.: VC19715702
Molecular Formula: C11H24
Molecular Weight: 156.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18932-14-4 |
|---|---|
| Molecular Formula | C11H24 |
| Molecular Weight | 156.31 g/mol |
| IUPAC Name | 2,2,4-trimethyloctane |
| Standard InChI | InChI=1S/C11H24/c1-6-7-8-10(2)9-11(3,4)5/h10H,6-9H2,1-5H3 |
| Standard InChI Key | IKMGZPRUMVFYBK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C)CC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2,2,4-Trimethyloctane belongs to the family of branched alkanes, with a carbon skeleton featuring methyl groups at the 2nd, 2nd, and 4th positions of an octane backbone. The IUPAC name reflects this branching pattern, ensuring unambiguous identification . The molecular structure contributes to steric hindrance, reducing rotational freedom and increasing thermodynamic stability compared to linear counterparts.
Thermodynamic Properties
The National Institute of Standards and Technology (NIST) provides critical phase-change data for this compound. Experimental boiling points from independent studies report values of 441.7 K (168.5°C) and 444.7 K (171.5°C), with measurement uncertainties of ±2 K . These variations highlight the sensitivity of boiling points to experimental conditions, such as purity and instrumentation.
Table 1: Thermodynamic Properties of 2,2,4-Trimethyloctane
| Property | Value | Units | Method | Reference |
|---|---|---|---|---|
| Boiling Point (T₁) | 441.7 ± 2 | K | N/A | Braun et al. |
| Boiling Point (T₂) | 444.7 ± 2 | K | N/A | Moersch et al. |
| Molecular Weight | 156.3083 | g/mol | Calculated | NIST |
Synthesis and Industrial Production
Catalytic Cracking in Petroleum Refining
Industrial production often involves catalytic cracking of heavy petroleum fractions. Zeolite catalysts promote the fragmentation of long-chain alkanes into branched intermediates, including 2,2,4-trimethyloctane . Process efficiency depends on optimizing parameters such as:
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Temperature: 450–550°C
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Pressure: 1–10 atm
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Catalyst Composition: Zeolite Y or ZSM-5
This method prioritizes yield over selectivity, necessitating subsequent distillation to isolate the desired isomer.
Chemical Reactivity and Functionalization
Combustion Behavior
Complete combustion follows the stoichiometric equation:
The compound’s high degree of branching improves knock resistance in internal combustion engines, though its longer chain compared to isooctane (C₈H₁₈) reduces volatility .
Oxidation Pathways
Controlled oxidation with agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) targets tertiary carbons, yielding ketones such as 2,2,4-trimethyl-2-octanone. Harsh conditions induce carbon-chain fragmentation, producing carboxylic acids (e.g., acetic acid) and aldehydes.
Industrial and Research Applications
Fuel Additive Development
Though less prevalent than isooctane, 2,2,4-trimethyloctane serves as a model compound for studying branched alkane behavior in gasoline. Its octane rating is theorized to exceed 100, but practical use is limited by synthesis costs and lower energy density compared to shorter-chain isomers .
Solvent and Reaction Medium
The compound’s nonpolar nature and moderate boiling point make it suitable for dissolving hydrophobic substances in organic synthesis. Its stability under inert atmospheres allows prolonged use in high-temperature reactions.
Comparative Analysis with Structural Analogues
2,2,4-Trimethylpentane (Isooctane):
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Shorter carbon chain (C₈H₁₈) results in lower boiling point (372.4 K vs. 441.7 K) .
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Higher volatility enhances anti-knock performance in gasoline .
Linear Octane (n-Octane):
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Linear structure reduces thermal stability, lowering autoignition resistance.
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Boiling point (398.8 K) significantly lower than branched isomer .
Future Research Directions
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Catalyst Design: Developing zeolite or metal-organic framework (MOF) catalysts to improve selectivity in industrial alkylation.
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Alternative Synthesis Routes: Exploring biocatalytic methods using engineered enzymes for sustainable production.
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Combustion Modeling: Integrating molecular dynamics simulations to predict performance in next-generation fuels.
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